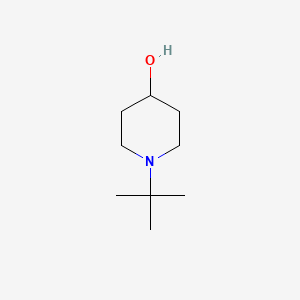

1-tert-Butyl-piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFZTKZYQFNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627315 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-30-9 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-piperidin-4-ol

This guide provides a comprehensive technical overview of the core physical properties of 1-tert-Butyl-piperidin-4-ol (CAS No. 5382-30-9), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a substituted piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a sterically bulky tert-butyl group on the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring, imparts unique physicochemical characteristics that are pivotal in the design of novel therapeutics. The tert-butyl group can influence the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications. A thorough understanding of its physical properties is therefore paramount for its effective utilization in medicinal chemistry and process development.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems, as well as for designing appropriate handling, storage, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 5382-30-9 | [1][2] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Purity | Typically ≥96% | [2] |

| Solubility | Soluble in water and organic solvents | [2][3] |

Note: Specific values for melting point, boiling point, and density can vary depending on the purity of the sample and the experimental conditions under which they are measured. The protocols detailed in the subsequent sections provide standardized methods for their determination.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating, incorporating control measures and calibration steps to ensure the accuracy and reliability of the obtained data.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

This method is widely used due to its simplicity and requirement for only a small amount of sample.[4]

Experimental Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

-

Logical Relationship: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6][7] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.[8][9]

Experimental Protocol:

-

Sample Preparation:

-

Place a few drops of this compound into a small test tube (Durham tube).

-

Invert a sealed-end capillary tube and place it, open end down, into the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band.

-

Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or hot air gun.[9]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]

-

Logical Relationship: Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a compound is fundamental for its application in various processes, including reaction work-ups, purifications (e.g., crystallization), and formulation development.

Methodology: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.[10][11]

Experimental Protocol:

-

Sample Preparation:

-

Weigh approximately 10 mg of this compound into a small test tube.

-

-

Solvent Addition and Observation:

-

Add 0.5 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.

-

Vigorously agitate the mixture for at least 30 seconds.

-

Observe if the solid completely dissolves. If not, gently warm the mixture and observe any changes in solubility.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" at both room temperature and upon heating.

-

Logical Relationship: Solubility Testing Workflow

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation Protocol:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[12][13]

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][14]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H and C-N bonds.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound sample (a single drop if liquid, a few milligrams if solid) directly onto the ATR crystal.[15]

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Sample Preparation Protocol (for GC-MS):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16][17]

-

Ensure the solution is free of any particulate matter by filtering it if necessary.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

-

The sample is now ready for injection into the Gas Chromatograph-Mass Spectrometer (GC-MS).

Conclusion

The physical and spectroscopic properties of this compound are fundamental to its application in synthetic and medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this important chemical intermediate. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, which is a critical factor in the successful development of new pharmaceutical agents.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 8, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 8, 2026, from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 8, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved January 8, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 8, 2026, from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 8, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Government Zirtiri Residential Science College. Retrieved January 8, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, San Diego. Retrieved January 8, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis. Retrieved January 8, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 8, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 8, 2026, from [Link]

-

GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. Retrieved January 8, 2026, from [Link]

-

What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved January 8, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved January 8, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 8, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Cengage. Retrieved January 8, 2026, from [Link]

-

Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 8, 2026, from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021, July 16). University of Anbar. Retrieved January 8, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved January 8, 2026, from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved January 8, 2026, from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved January 8, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Anbar. Retrieved January 8, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). De Anza College. Retrieved January 8, 2026, from [Link]

-

1-tert-butylpiperidin-4-one. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Amadis Chemical Co., Ltd. Retrieved January 8, 2026, from [Link]

-

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Tert-butyl 4-iodopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. 5382-30-9|1-(tert-Butyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 2. CAS 5382-30-9: 1-tert-butylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 3. CAS 5382-30-9: 1-terc-butilpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. organomation.com [organomation.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. uoguelph.ca [uoguelph.ca]

1-tert-Butyl-piperidin-4-ol chemical structure and analysis

An In-depth Technical Guide to 1-tert-Butyl-piperidin-4-ol: Chemical Structure and Analysis

This guide provides a comprehensive technical overview of this compound (CAS No: 5382-30-9), a key heterocyclic compound with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structural features, including a piperidine ring with a sterically hindering tert-butyl group and a reactive hydroxyl group, make it a valuable building block in the creation of complex molecules with potential neuroactive properties.[1][2] This document will delve into the chemical architecture, synthesis rationale, and detailed analytical methodologies for the characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperidine core. A tert-butyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is located at position 4 of the piperidine ring.[1] This substitution pattern is crucial to its chemical behavior and utility in synthesis. The bulky tert-butyl group provides significant steric hindrance around the nitrogen, influencing the molecule's reactivity and pharmacokinetic properties in derivative compounds.[1] The hydroxyl group, on the other hand, serves as a key functional handle for further chemical modifications and acts as a hydrogen bond donor, affecting its solubility and interactions with other molecules.[1]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5382-30-9 | [1] |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| SMILES | CC(C)(C)N1CCC(CC1)O | [1] |

| InChI | InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 | [1] |

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives often involves the protection of a precursor molecule, followed by modification and deprotection steps. A common precursor is 4-hydroxypiperidine, which can be N-alkylated with a tert-butyl source. Alternatively, N-Boc-4-piperidone, a commercially available starting material, can be reduced to N-Boc-4-hydroxypiperidine, which can then be deprotected and subsequently N-alkylated.[3][4]

The tert-butyl group is a key feature that distinguishes this molecule from its commonly used counterpart, N-Boc-4-hydroxypiperidine, where the tert-butyl is part of a butoxycarbonyl protecting group.[5][6] The direct attachment of the tert-butyl group to the nitrogen atom makes it a permanent feature of the molecular scaffold, rather than a temporary protecting group. This is a critical consideration in synthetic design, as the steric and electronic properties of the tert-butyl group will be retained in the final product.

A generalized synthetic workflow for related piperidine derivatives is illustrated below:

Caption: Generalized synthetic workflow for piperidine derivatives.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The tert-butyl group provides a highly characteristic and easily identifiable signal in the 1H NMR spectrum.

-

1H NMR: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, typically in the upfield region (around 1.0-1.5 ppm).[7] The protons of the piperidine ring will exhibit more complex splitting patterns (multiplets) in the region of 1.5-3.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, and its chemical shift will be sensitive to the solvent and concentration. The hydroxyl proton itself will appear as a broad singlet, and its position is also highly variable.

-

13C NMR: The quaternary carbon of the tert-butyl group will appear as a singlet in the 13C NMR spectrum. The three methyl carbons of the tert-butyl group will also produce a single resonance. The carbons of the piperidine ring will have distinct chemical shifts, with the carbon attached to the hydroxyl group being the most downfield among the ring carbons.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C(CH3)3 | 1.0 - 1.5 (s, 9H) | 25 - 30 (CH3) |

| C(CH3)3 | - | 50 - 55 (Quaternary C) |

| Piperidine CH2 (axial & equatorial) | 1.5 - 3.5 (m, 8H) | 30 - 50 |

| CH-OH | 3.5 - 4.0 (m, 1H) | 60 - 70 |

| OH | Variable (br s, 1H) | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm-1 region corresponding to the C-H bonds of the alkyl groups.

-

C-O Stretch: An absorption band in the 1000-1200 cm-1 region, indicating the presence of the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M+) at m/z 157 would be expected. A prominent fragment is often the tert-butyl cation at m/z 57.[8] Another characteristic fragmentation pathway for N-tert-butyl piperidines involves the loss of a methyl group to give a base peak at M-15 (m/z 142).[9]

-

Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule [M+H]+ at m/z 158 would be the predominant ion observed in the positive ion mode.

Caption: Plausible EI-MS fragmentation pathways for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.[10]

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and halogens.[13][14]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[13]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a sterically demanding N-tert-butyl group and a functionalizable hydroxyl group provides a robust scaffold for the synthesis of novel compounds. A thorough understanding of its chemical properties and the application of appropriate analytical techniques are paramount for its effective use in research and development. The methodologies and insights provided in this guide serve as a valuable resource for scientists working with this important chemical entity.

References

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

Molbase. 1-Boc-piperidin-4-ol. [Link]

-

RSC Publishing. Syntheses and NMR spectra. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

Chem-Impex. Boc-(4-hydroxy)piperidine. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

Chegg. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. [Link]

-

ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

- 1. CAS 5382-30-9: 1-tert-butylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solved Mass spectral analysis of 1-(tert-butyl)piperidine | Chegg.com [chegg.com]

- 10. rsc.org [rsc.org]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sensusimpact.com [sensusimpact.com]

- 13. fishersci.com [fishersci.com]

- 14. peptide.com [peptide.com]

The Cornerstone of Modern Drug Design: An In-depth Technical Guide to N-Boc-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant in the successful discovery and development of novel therapeutics. Among the vast arsenal of synthetic intermediates, tert-butyl 4-hydroxypiperidine-1-carboxylate, widely known as N-Boc-4-hydroxypiperidine, has risen to prominence as a uniquely versatile and indispensable scaffold.[1] Its frequent appearance in a multitude of clinically successful drugs and investigational compounds underscores its profound significance. This technical guide offers an exhaustive exploration of the multifaceted role of N-Boc-4-hydroxypiperidine, detailing its fundamental properties, synthesis, and pivotal applications in the construction of diverse pharmacologically active agents.

Core Identity: CAS Number and Synonyms

The unambiguous identification of chemical compounds is paramount for researchers and professionals in the field. N-Boc-4-hydroxypiperidine is universally recognized by its CAS Number: 109384-19-2 .[2][3]

Due to its widespread use, it is also referred to by several synonyms:

-

tert-butyl 4-hydroxypiperidine-1-carboxylate[2]

-

4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester[6]

-

N-(tert-Butoxycarbonyl)-4-piperidinol[6]

-

N-Boc-4-hydroxy-1-piperidine[4]

Physicochemical and Spectroscopic Profile

N-Boc-4-hydroxypiperidine is a white to off-white crystalline solid, a physical characteristic indicative of its purity.[3][4][7] Its solubility in a range of organic solvents, such as methanol, ethanol, and dichloromethane, contributes to its versatility in various reaction conditions.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][4] |

| Molecular Weight | 201.26 g/mol | [4][7] |

| Melting Point | 61-65 °C | [4][7] |

| Appearance | White to off-white solid | [2][7] |

| Purity | ≥98% (after recrystallization) | [3][7] |

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5 |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 2975-2850 (C-H stretch), 1680 (C=O stretch) |

Synthesis of N-Boc-4-hydroxypiperidine: Two Primary Pathways

The efficient and scalable synthesis of N-Boc-4-hydroxypiperidine is a cornerstone of its widespread utility in drug discovery. Two principal synthetic routes are commonly employed, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone.[1][8]

Pathway 1: Protection of 4-Hydroxypiperidine

This direct and high-yielding method involves the protection of the secondary amine of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O.[1][7] The Boc group is crucial for modulating the reactivity and solubility of the piperidine ring during subsequent synthetic steps.[9]

Caption: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Detailed Protocol:

-

A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), aqueous sodium hydrogen carbonate (150 mL, 1 M), and di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) in dichloromethane is stirred for 15 hours.[10]

-

The phases are separated, and the organic layer is isolated.

-

The solvent is removed under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil in quantitative yield (19.9 g).[10]

Pathway 2: Reduction of N-Boc-4-piperidone

An alternative route involves the reduction of the ketone in N-Boc-4-piperidone to a hydroxyl group using a reducing agent such as sodium borohydride.[8][11] While this method can be high-yielding, the use of sodium borohydride may present challenges in post-processing and safety for large-scale industrial production.[8]

Caption: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Detailed Protocol (using Dess-Martin Periodinane):

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane. [7]2. Add Dess-Martin periodinane (1.5 eq). [7]3. Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. [7]5. Separate the organic layer, dry, and concentrate to yield N-Boc-4-piperidone.

Applications in Medicinal Chemistry

N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a wide array of pharmaceuticals. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. [12]

Kinase Inhibitors in Oncology

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a key interaction point with the target protein. [1]A prime example is Crizotinib (Xalkori®) , an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, whose synthesis utilizes N-Boc-4-hydroxypiperidine. [1][3]

Central Nervous System (CNS) Agents

The piperidine core is a common feature in antipsychotics and antidepressants. [12]The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs. [12]The hydroxyl group of N-Boc-4-hydroxypiperidine can be modified to fine-tune the polarity and hydrogen bonding capacity of the final drug molecule, thereby optimizing its interaction with specific receptors or transporters in the brain. [12]

Safety and Handling

N-Boc-4-hydroxypiperidine is classified as an irritant. [4][5]It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13][14]Avoid contact with skin and eyes, and prevent the formation of dust. [13][15]In case of accidental contact, rinse the affected area thoroughly with water. [15][16]Store the compound in a cool, dry place in a tightly sealed container. [15]

Conclusion

N-Boc-4-hydroxypiperidine has firmly established its position as a privileged scaffold in drug discovery. [1]Its unique structural features, predictable reactivity, and commercial availability make it an invaluable tool for medicinal chemists. The ability to readily functionalize both the nitrogen and the 4-position of the piperidine ring provides a powerful platform for modulating the physicochemical and pharmacological properties of drug candidates. This guide has provided a comprehensive overview of the synthesis, applications, and handling of this essential building block, equipping researchers and drug development professionals with the knowledge to effectively leverage N-Boc-4-hydroxypiperidine in their pursuit of novel and improved medicines.

References

- The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEup82kj92b8ZNkodyHmzFT_whzMEFMVbQjY2BReOhZ4P60s80QCDmvW4jiVM0PSohKTfp-84huR8rJVk76oTBf3JhlboxB8wvPi62q-IWYGBHDt0S0MhP6HQJ3DuN9RbTrXsJCBVemUDeq9eYXDjbKAbvbrDvXUFVOWtLvNc041-x_yinmsnxK4WTiaFKU5pFDJTI7rgmhpk2YJXUniMEF1EncR-8V6xhY3_p_rYYl8co5-s9lBAKcPDq4DYVylaU8uuZCJWE=]

- CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2rf7jobPyUqzedlZRNUhTagjSrlTyQr7xkldcztNvCe9ZFt4wAV7NqzXZAUL0sBw7QOJ2hqEVIe3k9ZBdxLKzh6H69gXGze7zkhIuhfQnQAiYjZBP4lJmTTq1K1nWEMokhQZVGAP6M37ZIKfY7evDtBIrpYzjMYIygEGECcNK4vC6zPNcSZNp-GZoMjmdOWWztsux]

- Synthesis routes of N-Boc-4-hydroxypiperidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsuubpl4s9QW4O3RAQh41_Rbgtl52iCzaFl9KCCCxBUuacnCG3ka6BNKNMqPclKxpOnv5y4mA2A_y_ofAhcpul_EjMlJ1nIadoaICL7PtHDbcGb9n59Pi6-qeut_HHRRm6Cshg35mvHpz0KldphQcE6WvFBacoLxt_huMUDuMV-OqULw==]

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7O3Mv3KTu10ybd5poSjQsiAM7Sijy60tstR3H4b2Sv8PKJfjbJlF_WJKg-pG_srbLORZ4baJ9SqX5ntxu4UogfwouyJf1orT643iICK70bplxtBH89aHXthQMbFVjj9F-R2xLmsVtIF-pXo0rFRtRnWM_lCNU3XuOZxNaO7-58dkGzs9bL8OfFiGntJTQZ9UUevrSNGJQP8tNGhFKSTpx5U736C64TAWQ-hqocjS2RuCp2u-AMDGrKr84D4M3Ir5aU12CG4zOp86afutu9A==]

- Cas 109384-19-2,N-BOC-4-Hydroxypiperidine - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhaP9r7Xu667t74GVx_tPmpYDzMmTVGmkegzc0CV92KJV9c6yjrGi3Y-hp9bGoQ0yCkJtUBCzEDMEMPeoG0_Dxpsm0dJ2S7G4XWfKo38cWHs7f2up0m1t5jQ-3ALBastQkQ9oddSaCT5U=]

- N-BOC-4-Hydroxypiperidine CAS#: 109384-19-2; ChemWhat Code: 209474. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVepoJx7GMA3wN91cINlTebc0bgA82s4gsjrcvJpd9vPJAYST55ISF98xm3ZXERh9oXeXDQcVwscODdFoYJvbjFjSBWQjZ1rdeBdgbi3UdiBOpmvRG3e32MhBVzigyf8zZOpZRyixBb9wJt2Ku6OPjbcQ8AHnScfdn6jmCia4=]

- N-BOC-4-Hydroxypiperidine | 109384-19-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDkILg0Si85yrPYidGsHvBO7qtBcjhoypZCm0A2B8SbYuIcIu5717v2URYIPrl_AGo28pUPSv6lKkGw-a9DJgynRFR0tTNC9KmzNJGBeC8l79lp_FojKpsKgWBiLLNSHJYoWThm49PFkk96yTw8tCQoC_2ncQl0LkgGc8QNKqbww==]

- N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbKQZneeGAMq3Weyiav7sSJz_X7nt7nVb112_y1QmYwoavxSWiqZytobOXjAcNOkrARdluKd8gW4RN9wcu-iZxDDpwNWNXzsCJIb_TlTZaItOGvN4F_7HQ4U6kRCHk4ovOJjH-vmss3_SKSBce_SiWNY-YRklvu1iZTwkx339xBjlIeubFEXaOD_spv8KztlCgv1ZmnnVD_Qwbl5Zqa6_LouOg-5XiPyW5JZ1GjCInVkJxI1gXf4hhYufTrQ==]

- The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt3e-KzP4zLqh9XHZTU-QJMYIjkmd01YHjNl9BXJso2JFa9wrYckUsB8Qy7xz4AkDuWprcqHoZpK0SSAqqAaK-puPep8KBmU3ApGQc5jg73Lq1lKsDEjoT0OkD5W2v_WZ72N-0rX1GX9jCWaGpgfS0Jxw0p4RlAtiPF3avPH1luEcvFwjIjwruyFKImGhtljfB6qWul4WcTNsoOT3CfonROMdeYwpQGo9od1SlOfjAJLDFgdx6OJw8brU-Oe55CA7g]

- N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2IuBN2oN_T5LlveKGWrfFhlOWke-WS2L4dhOGTNXLmEo-OBG_iXdGVvzOxmIP7BWeYaC-qjEK0ZVD6hywpQb0K_w6rdgf5XrHb13zAREPxN69H8ZJERunppoM96SrNDbjpXIIx7BWFi-DFIJ_BVJoOLU=]

- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLanpDIYeZIKpjYLfoSva_xguXGFkY7_KeESrUomTP34QNVlsyM2a3EYlOOTENkMDh8BsdwcXWpTYjjET0Ar8Pfv8eRQN6iymMSIg0cA72WyXlne23Iyp4A7K8p6OFapPkRYpBtyC2dDnnpcG4Poku4HIDCTK7bhCf3SceDzWgTaVQ1F6qzfFACdZh4-tPVwNUUKcDX2-iOENYfCp3-RSs0u4LBKqhCIV93JIs0eJf8C0mzPlcHbhQrp56sFm7N-eKMA==]

- N-BOC-4-Hydroxypiperidine - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWxjpm9Rfsqnr2AVDlKeNu3XRKXnK7T7Vqac6PnCxtMr6CLFsno30z5eJTorN5tY2K015NWorZiAmPUijtbCfx7BYPcEgk8qcTpDVItEqmhdP7TkZdd-cRsxIDDhg1OckPq1t-Rt_e7AU5dnqLlpZcoNWhsgyZzRnrg==]

- Boc-(4-hydroxy)piperidine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZ6pl4kt0U9lFvRkld1z8eO-nBP8rnPoZgIOOUaWQ0aPpCXsuutDmmGOvhfusxrEwWtNjWaXuWty7tlPCxzWLeOQ_YOlz9zQvyW-T_c25s4URBlla7T2jr3B5X5AILN9h_7E=]

- 4-Hydroxypiperidine, N-BOC protected - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHc800x_gOc1_k0DibRCir-LiqH63S_bt-dXCRR7ibjfEx2sMsc7q9s7l6AEH723F8VB6--F6ePTR2aEvhPav29E6qL_FlFvpODhAFN_pQ1CpKA6nCSCUFkXna-rcVBHLf4gCRgsLzuY8W4rI2nfBSOUSHEj67wJO]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzguq5H3gB6wIWf6ER6kOgPmOcuP0-BZo83CuRUKhHYtyKwMQcFsg1vwCn_n4Q7IfcoPZW9GthHJxsqnm-R1SwkY2By-k6K8stmnICrkkHYka6zCiKci-5huZJbc1Yig8n3Od6jMj9yPlxjAaQm-5jDFnASR9vuZwll_gxkM_BvUdxHN4aaPN3djV8oEmc0wGGNRlNibg0SRXSZldzXjtiIcql26DevZ9KqR2jlsneSKUZnh4COD-PZm-UVkiOfuZlMSBrmsw8YAKfZb_XaYeUmBloIYIG]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHyYUXFSxtJgvyxwpSj8fSTW-XMTHJdzbr1BW6TJZmuU3d5xu-Zw5RBBINTiPd-R_vlnYSVGRGnelMZGS_A24voIZjz_CgKH33RusCor1tQSaCezvmw1k3LxAeL-AsZlK1saSiVKGm3HVxi4H_sZfPGy1DHgsTgBibvpYjtCNb6jH2JOpcdS9ajimgTmQlrOjRiuSQlKVpxWp2DM18tDFSNLnvx2tQiWpP77UmsUoUKBGI_HOHE_0NNrgZ5VZ]

- 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXPDP0K3fAgHG9Z6XvQ0KwuRTGlWmUyWtHRMV4wirxxtwOy2KFxtiaRG0_z3uRF3K5wQ-SeYSc54koYow6Tjf3GIBRXinEqWRIwP_YVp9cQ5SjCUgcVJr-Th3mb9RiiWOQKP04-PO0V2arZgW9MDmRHWo6ug==]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3c69h6YUlOkJD2gk_rThH_T96-t6BLfdC2RcvLXKrSQcymyTVz6cOMtVsn2DW3TUvf_2Yvy2yTpL16pIT8Y1E-__qFNwc4LRQVrqfapI_pXM0Wc1zkryECAO3SBcP0STCbOIPSXaqHrDmbhI=]

- tert-butyl 4-hydroxypiperidine-1-carboxylate - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5tfswTCU5v8Fgm313b6IfG14995wWFhdm7U5_yMUb26CpvYGr1YFYWOwZYcDBuSs58Ao9-ho5MWKWS7Tpm-0CJkbZL_dGDuqumJM9kkQVOdUWZUkWpNahcmOJUlOj7RZvgROSUn_VSvyc48UUVa4JIIVaqPSSRNefsU7HDGiWU-OotJvUoqsm]

- How to Prepare N-BOC-4-Hydroxypiperidine? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFufjZkd-b56GIjoSB-sjjhPsO7uCDaEe73TOkP2Zv4UHjUUOqfctN8yaJ7XIHvkYN74qk8NvlZhCuBSrWW8O_oZ8EbS1tn9uqnVWx2c_k4aeka8Vm8oOFffgisAd0PKZ4dtgbG6yRgXfsQwWxzo6vRqCO49lx7Xb-bF4U2rrkTjE5AAWBmu9PV7F8=]

- N-BOC-4-Hydroxypiperidine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfV47dYg-ZuMnijkuYxTt49v_cCYmG6J5y_eemup69RO6zhn_YEE4p2aMInsKjQNU4BjkpFXF0mkaZo5mIeq8P1ojEN3L2B9t7Q1ykNQZkVIEJgxalWIgEv1-Bny3wpFzS4pFwqHSYacUDCsY6K85rz8r5on8nXovqYa3kamSo]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine | lookchem [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Spectral Data for 1-tert-Butyl-piperidin-4-ol: A Technical Guide and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-piperidin-4-ol (CAS 5382-30-9) is a heterocyclic organic compound with significant applications in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a hydroxyl group at the 4-position provides a crucial handle for synthetic modifications, while the N-tert-butyl group imparts specific steric and electronic properties that can influence a molecule's pharmacological profile.

A common point of confusion in the literature and chemical databases arises between this compound and its N-tert-butoxycarbonyl (Boc) protected analogue, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2). The presence of the carbonyl group in the Boc-protected compound significantly alters its spectral characteristics. This guide will primarily focus on the comprehensive spectral data of the readily available tert-butyl 4-hydroxypiperidine-1-carboxylate as a detailed case study. Subsequently, a comparative analysis will be provided to predict the spectral characteristics of this compound, highlighting the key differences arising from the absence of the Boc protecting group. This approach is necessitated by the limited availability of public domain spectral data for this compound.

Molecular Structures

A clear distinction between the two molecules is essential for accurate spectral interpretation. The following diagrams illustrate their structural differences.

Caption: Molecular structure of this compound.

Caption: Molecular structure of the N-Boc analogue.

Spectral Data of tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2)

The following sections detail the experimental spectral data for the N-Boc protected compound, which serves as our primary reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of tert-butyl 4-hydroxypiperidine-1-carboxylate displays characteristic absorption bands that confirm its structure.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Table 1: Key IR Absorption Bands for tert-butyl 4-hydroxypiperidine-1-carboxylate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1240 | Strong | C-N stretch (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

The broad O-H stretching band around 3400 cm⁻¹ is indicative of the hydroxyl group. The strong absorption at approximately 1680 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

The ¹H NMR spectrum is acquired.

Table 2: ¹H NMR Spectral Data for tert-butyl 4-hydroxypiperidine-1-carboxylate in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH-OH |

| ~3.70 | m | 2H | N-CH₂ (axial) |

| ~3.10 | m | 2H | N-CH₂ (equatorial) |

| ~1.90 | m | 2H | CH₂ (axial) |

| ~1.50 | m | 2H | CH₂ (equatorial) |

| 1.46 | s | 9H | C(CH₃)₃ |

| ~1.60 | br s | 1H | OH |

The singlet at 1.46 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector. The multiplet around 3.85 ppm corresponds to the proton attached to the carbon bearing the hydroxyl group. The protons on the piperidine ring appear as complex multiplets due to spin-spin coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

A more concentrated solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared.

-

The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Table 3: ¹³C NMR Spectral Data for tert-butyl 4-hydroxypiperidine-1-carboxylate in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~67.5 | C H-OH |

| ~43.0 | N-C H₂ |

| ~34.0 | C H₂ |

| 28.5 | C(C H₃)₃ |

The signal at approximately 155.0 ppm is characteristic of the carbonyl carbon in the carbamate group. The quaternary carbon of the tert-butyl group appears around 79.5 ppm, while the methyl carbons are observed at 28.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample is injected into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Table 4: Key Mass Spectral Fragments for tert-butyl 4-hydroxypiperidine-1-carboxylate [1]

| m/z | Proposed Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 186 | [M - CH₃]⁺ |

| 146 | [M - C₄H₉]⁺ |

| 101 | [M - C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

The molecular ion peak at m/z 201 corresponds to the molecular weight of the compound. The prominent peak at m/z 57 is the base peak and is characteristic of the stable tert-butyl cation, a common fragment from Boc-protected compounds.

Predicted Spectral Data for this compound (CAS 5382-30-9)

While experimental data is scarce, we can predict the key spectral features of this compound based on its structure and by comparison with its N-Boc analogue.

Predicted Infrared (IR) Spectrum

The most significant difference in the IR spectrum will be the absence of the strong C=O stretching band around 1680 cm⁻¹. The spectrum will be dominated by the following absorptions:

-

O-H stretch: A strong, broad band around 3400 cm⁻¹.

-

C-H stretch: Strong bands in the 2970-2850 cm⁻¹ region.

-

N-H bend (if protonated): A medium band may appear around 1600 cm⁻¹.

-

C-N stretch: A medium to weak band in the 1250-1020 cm⁻¹ region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show significant differences compared to its N-Boc analogue, primarily in the chemical shifts of the protons near the nitrogen atom.

-

C(CH₃)₃: The nine protons of the tert-butyl group will likely appear as a singlet, but at a more upfield position (estimated around 1.1-1.3 ppm) due to the absence of the electron-withdrawing carbonyl group.

-

N-CH₂: The protons on the carbons adjacent to the nitrogen will also be shifted upfield compared to the N-Boc compound.

-

CH-OH: The proton on the carbon bearing the hydroxyl group will remain in a similar region, likely as a multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will lack the characteristic carbamate carbonyl signal.

-

C=O: The signal around 155.0 ppm will be absent.

-

C(CH₃)₃: The quaternary carbon of the tert-butyl group will be shifted upfield.

-

N-CH₂: The carbons adjacent to the nitrogen will also experience an upfield shift.

-

C(CH₃)₃: The methyl carbons of the tert-butyl group will likely appear at a slightly different chemical shift.

Predicted Mass Spectrum

The fragmentation pattern in the mass spectrum will be markedly different due to the absence of the Boc group.

-

Molecular Ion ([M]⁺): The molecular ion peak will be observed at m/z 157.

-

[M - CH₃]⁺: A peak at m/z 142 corresponding to the loss of a methyl radical from the tert-butyl group is expected.

-

[M - C₄H₉]⁺: A peak at m/z 100, resulting from the loss of the tert-butyl group, is also likely.

-

Base Peak: The base peak may correspond to a fragment resulting from the cleavage of the piperidine ring.

Conclusion

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-hydroxypiperidine-1-carboxylate and a predictive analysis for this compound. The detailed experimental data and interpretation for the N-Boc analogue serve as a valuable reference for researchers. The comparative analysis highlights the key spectral differences to expect upon removal of the Boc protecting group, enabling scientists to better characterize this compound and related compounds in their research and development endeavors. The clear distinction between these two compounds is crucial for accurate synthetic planning and characterization in the field of drug discovery.

References

-

PubChem. Compound Summary for CID 643502, tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-tert-Butyl-piperidin-4-ol

Abstract: This technical guide provides an in-depth analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-tert-Butyl-piperidin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document details the structural and conformational features revealed by NMR spectroscopy. We will explore the influence of the sterically demanding tert-butyl group on the piperidine ring's conformation, provide detailed assignments for all proton and carbon signals, and present a robust, validated protocol for sample preparation and data acquisition. The guide synthesizes spectral data with fundamental principles of NMR to offer a comprehensive understanding of this important heterocyclic compound.

Introduction: Structure, Conformation, and Spectroscopic Importance

This compound is a substituted piperidine derivative frequently utilized as a building block in the synthesis of pharmaceutically active compounds. The piperidine ring is a common scaffold in medicinal chemistry, and understanding its substitution patterns and conformational behavior is critical for designing molecules with specific biological activities.

The most significant structural feature of this molecule is the large tert-butyl group attached to the nitrogen atom. Due to its immense steric bulk, this group overwhelmingly prefers to occupy the equatorial position of the piperidine ring's chair conformation. This "conformational locking" effectively prevents ring inversion, leading to a relatively rigid structure with well-defined axial and equatorial positions for the remaining substituents and protons. This rigidity simplifies NMR spectral analysis, making it an excellent model for studying the spectroscopic properties of piperidine systems.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the precise connectivity of atoms and their spatial relationships, confirming the identity, purity, and conformation of this compound.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system for routine analysis of small organic molecules like this compound.

Materials and Reagents

-

Analyte: this compound (>97% purity)

-

Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tubes: 5 mm, high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)

-

Glassware: Clean, dry Pasteur pipettes and small vials

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[1][2]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[1][3] The solvent provides the deuterium lock signal for the spectrometer and ensures the analyte is in a non-protonated medium.[4][5]

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[2][3]

-

Filtering & Transfer: To remove any particulate matter that could degrade spectral quality, draw the solution into a Pasteur pipette plugged with a small piece of cotton or Kimwipe and transfer it into the NMR tube.[3][4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper tape, which can interfere with the sample spinner.[4][5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 128-1024 (dependent on concentration)

-

Spectral Width: 0-200 ppm

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The conformational rigidity imposed by the equatorial tert-butyl group leads to distinct signals for the axial and equatorial protons on the piperidine ring.

Caption: Chair conformation of this compound with atom numbering.

Signal Assignments and Interpretation

The chemical shifts are influenced by proximity to electronegative atoms (N and O) and by the magnetic anisotropy of the ring, which differentiates axial and equatorial protons.

| Proton(s) | Typical δ (ppm) in CDCl₃ | Multiplicity | Integration | Justification |

| t-Butyl | ~1.10 | Singlet (s) | 9H | The nine protons are chemically equivalent and show no coupling, resulting in a strong singlet. |

| H-2eq, H-6eq | ~2.80 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen are deshielded. They typically appear downfield of their axial counterparts. |

| H-2ax, H-6ax | ~2.15 | Multiplet (m) | 2H | Axial protons adjacent to the nitrogen. |

| H-3eq, H-5eq | ~1.85 | Multiplet (m) | 2H | Equatorial protons at the C3/C5 positions. |

| H-3ax, H-5ax | ~1.45 | Multiplet (m) | 2H | Axial protons at the C3/C5 positions, often shielded and appearing upfield. |

| H-4ax | ~3.65 | Multiplet (m) | 1H | The axial proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. Its axial position results in large (axial-axial) couplings to H-3ax and H-5ax. |

| OH | Variable (e.g., ~1.60) | Broad Singlet (br s) | 1H | The chemical shift is concentration and temperature-dependent. The signal is often broad due to chemical exchange. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Signal Assignments and Interpretation

| Carbon(s) | Typical δ (ppm) in CDCl₃ | Justification |

| t-Butyl (CH₃) | ~27.5 | The methyl carbons of the tert-butyl group are in a typical aliphatic region. |

| C3, C5 | ~34.5 | Carbons of the piperidine ring adjacent to the C4-OH carbon. |

| C2, C6 | ~41.5 | Carbons adjacent to the nitrogen atom are deshielded relative to C3/C5. |

| t-Butyl (Quaternary C) | ~52.0 | The quaternary carbon of the tert-butyl group. |

| C4 | ~67.0 | The carbon atom bonded to the electronegative hydroxyl group is significantly deshielded and appears furthest downfield among the ring carbons. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its locked conformational state. The bulky equatorial tert-butyl group simplifies the spectra by preventing ring inversion, allowing for clear differentiation between axial and equatorial protons. Key spectral features include the downfield shift of the axial C4 proton (~3.65 ppm) due to the hydroxyl group and the distinct signals for the axial and equatorial protons adjacent to the nitrogen. The ¹³C spectrum is consistent with the proposed structure, showing six unique carbon signals, with the C4 carbon appearing furthest downfield (~67.0 ppm). This comprehensive spectral assignment serves as a reliable reference for researchers working with this and related piperidine scaffolds, ensuring accurate structural verification and quality control.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London (UCL). (n.d.). Sample Preparation. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-tert-Butyl-piperidin-4-ol

Introduction

1-tert-Butyl-piperidin-4-ol is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Accurate structural elucidation and characterization of such molecules are paramount for ensuring the identity, purity, and quality of synthesized intermediates and final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a powerful and indispensable analytical tool for this purpose, providing detailed information about a molecule's mass and its structural components through controlled fragmentation.[2]

This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By understanding these fragmentation mechanisms, researchers can confidently identify this compound and its analogues in complex matrices, monitor reaction progress, and characterize novel derivatives. The principles discussed herein are grounded in the fundamental concepts of mass spectrometry, including the stability of resulting ions and the influence of functional groups on fragmentation patterns.[3][4]

Molecular Structure and Properties

-

IUPAC Name: 1-(tert-butyl)piperidin-4-ol

-

Molecular Formula: C₉H₁₉NO

-

Monoisotopic Mass: 157.1467 Da

-

Molecular Weight: 157.26 g/mol

The structure features a piperidine ring N-substituted with a bulky tert-butyl group and a hydroxyl group at the C4 position. The basic nitrogen atom is the primary site of ionization in ESI and a key site for initiating fragmentation in EI.[1][4] The tert-butyl and hydroxyl groups exert significant influence on the fragmentation pathways.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information obtained.[5]

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to bombard the analyte, leading to the formation of a radical cation (M•+) and inducing extensive and often complex fragmentation.[5] This provides a detailed structural "fingerprint" valuable for library matching and elucidating the core structure.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile compounds.[5] It typically generates a protonated molecule [M+H]⁺ with minimal initial fragmentation.[1] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS), which allows for the targeted study of specific fragmentation pathways, often involving neutral losses.[2]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron, most likely a non-bonding electron from the nitrogen atom, to form the molecular ion (M•+) at m/z 157.[4] This high-energy radical cation is unstable and undergoes several characteristic fragmentation reactions.[3]

Primary Fragmentation: α-Cleavage

Alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom, is a dominant fragmentation pathway for aliphatic amines.[1][6] For this compound, the most favorable α-cleavage involves the loss of a methyl radical (•CH₃) from the tert-butyl group. This is because it leads to the formation of a resonance-stabilized, even-electron iminium ion.

-

Loss of a Methyl Radical (•CH₃): The cleavage of a C-C bond within the tert-butyl group results in the loss of a methyl radical (15 Da). This pathway is highly favored as it generates a stable tertiary carbocation stabilized by the nitrogen atom. The resulting fragment at m/z 142 is often the base peak in the spectrum, analogous to the fragmentation of 1-(tert-butyl)piperidine which shows a base peak at [M-15]⁺.[7][8]

Other Significant EI Fragments

-

Formation of the tert-Butyl Cation: Cleavage of the N-C bond of the tert-butyl group can lead to the formation of the highly stable tert-butyl cation (C₄H₉)⁺ at m/z 57 . This is a common fragment observed for compounds containing a tert-butyl group.[5]

-

Piperidine Ring Fission: The molecular ion can undergo cleavage of the piperidine ring itself. A common pathway involves the cleavage of the C2-C3 and C5-C6 bonds, initiated by the nitrogen radical cation. This can lead to various smaller fragments.

-

Loss of Water (H₂O): While more common in ESI, the elimination of a neutral water molecule (18 Da) from the molecular ion can occur, yielding a radical cation at m/z 139 . This is driven by the presence of the hydroxyl group.[9]

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) MS/MS Fragmentation

In positive ion ESI mode, this compound readily forms the protonated molecule, [M+H]⁺, at m/z 158 . This stable precursor ion is then selected for collision-induced dissociation (CID) in an MS/MS experiment to elicit structurally informative fragments.

Primary Fragmentation: Neutral Losses

The fragmentation of the [M+H]⁺ ion is dominated by the elimination of small, stable neutral molecules.

-

Loss of Water (H₂O): The most prominent fragmentation pathway for protonated alcohols is the neutral loss of water.[2] The protonated nitrogen likely facilitates this elimination. This results in the loss of 18 Da and the formation of a product ion at m/z 140 .

-

Loss of Isobutylene (C₄H₈): A characteristic fragmentation for N-tert-butyl groups is the elimination of isobutylene (56 Da) via a rearrangement mechanism.[5] This leads to the formation of a protonated 4-hydroxypiperidine ion at m/z 102 .

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Key Fragment Ions

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Identity/Origin |

| EI | 157 ([M]•+) | 142 (Base Peak) | [M - CH₃]⁺ via α-cleavage |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | ||

| 139 | [M - H₂O]•+ | ||

| ESI-MS/MS | 158 ([M+H]⁺) | 140 | [M+H - H₂O]⁺ |

| 102 | [M+H - C₄H₈]⁺ |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general self-validating method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

7.1 Materials and Reagents

-

This compound standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA), LC-MS grade

-

Methanol for sample dissolution

7.2 Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Perform serial dilutions from the stock solution using 50:50 ACN:Water to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

-

Prepare a "blank" sample of 50:50 ACN:Water to check for system contamination.

7.3 Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 40 °C[5]

-

Injection Volume: 2 µL

7.4 Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

-

Ionization Mode: Positive Ion Mode

-

Capillary Voltage: 3.5 kV[5]

-

Source Temperature: 150 °C[5]

-

MS Method:

-

Full Scan (MS1): First, perform a full scan from m/z 50-300 on a standard solution to confirm the presence and mass of the precursor ion ([M+H]⁺ at m/z 158).

-

Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion at m/z 158. Optimize the collision energy (e.g., test 10, 20, 30 eV) to obtain a good distribution of the key fragment ions (m/z 140 and 102).

-

-

Self-Validation:

-

The retention time of the analyte peak should be consistent across all injections.

-

The blank injection should show no significant peak at the analyte's retention time and m/z.

-

The ratio of the product ions (e.g., 140/102) should be consistent for the analyte across different concentrations.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative, governed by the interplay between the N-tert-butyl group, the 4-hydroxyl substituent, and the piperidine ring. Under EI, fragmentation is dominated by a characteristic α-cleavage leading to the loss of a methyl radical and the formation of a stable ion at m/z 142. Under the softer conditions of ESI-MS/MS, the protonated molecule fragments primarily through the neutral losses of water and isobutylene, yielding key product ions at m/z 140 and 102, respectively. A thorough understanding of these fragmentation pathways is crucial for researchers in the pharmaceutical sciences, enabling confident structural confirmation and purity assessment of this important synthetic intermediate.

References

- BenchChem. (2025).

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Chegg. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. Chegg.com.

- Bartleby. (2020). Answered: Mass spectral analysis of 1-(tert-butyl)piperidine. bartleby.com.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. BenchChem.

- LibreTexts. (2023).

- LibreTexts. (2022). 6.

- LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- William Reusch. (n.d.). Mass Spectrometry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved Mass spectral analysis of 1-(tert-butyl)piperidine | Chegg.com [chegg.com]

- 8. Answered: Mass spectral analysis of 1-(tert-butyl)piperidine results in several fragmentation pathways. Draw the radical cation intermediate and the fragment ion giving… | bartleby [bartleby.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis.[1][2][3][4][5][6] Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the solubility of this compound across a spectrum of aqueous and organic solvents. We present a synthesis of qualitative and semi-quantitative solubility data, elucidate the theoretical underpinnings of its solubility profile, and provide detailed, field-proven methodologies for its empirical determination. This guide is structured to provide not only foundational knowledge but also practical, actionable protocols, including the gravimetric method and High-Performance Liquid Chromatography (HPLC), to empower researchers in optimizing their synthetic and formulation strategies.

Introduction: The Strategic Importance of tert-butyl 4-hydroxypiperidine-1-carboxylate in Medicinal Chemistry

Tert-butyl 4-hydroxypiperidine-1-carboxylate, also known as N-Boc-4-hydroxypiperidine, is a heterocyclic building block of significant interest in the pharmaceutical industry.[1][2][3][4][5][6] Its molecular architecture, featuring a piperidine ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity.[1][2][3] This bifunctionality makes it an invaluable precursor in the synthesis of a diverse range of neurologically active agents and other complex pharmaceutical compounds.[1][4][5][6]

A thorough understanding of the solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is paramount for its effective utilization. Solubility dictates critical process parameters, including reaction kinetics, purification efficiency, and the feasibility of formulation strategies. This guide aims to provide a detailed exploration of this crucial physicochemical property.

Physicochemical Properties of tert-butyl 4-hydroxypiperidine-1-carboxylate

A foundational understanding of the key physicochemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [7][8][9] |

| Molecular Weight | 201.26 g/mol | [7][8][9] |

| Appearance | White to cream crystalline powder | [1][10] |

| Melting Point | 61-65 °C | [1][4][10] |

| pKa (predicted) | ~14.80 ± 0.20 (for the hydroxyl group) | [4][5] |

Solubility Profile: A Comprehensive Overview

The solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is a direct consequence of its molecular structure. The presence of a polar hydroxyl group facilitates hydrogen bonding with protic solvents, while the nonpolar tert-butyl group and the piperidine ring contribute to its solubility in organic media. This dual character results in a nuanced solubility profile.

Qualitative and Semi-Quantitative Solubility

While extensive quantitative data is not widely available in the public domain, a general understanding of its solubility in common laboratory solvents has been established.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [1][2] |

| Ethanol | Soluble (≥10 mg/mL) | [1] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | [1][2] |

| Chloroform | Soluble | [1][4][5] | |

| Esters | Ethyl Acetate | Soluble | [1][4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (≥10 mg/mL) | [1] |

| Aqueous | Water | Poorly Soluble | [1] |

| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | [1] |

Factors Influencing Solubility

The solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is not a static property but is influenced by several external factors. A conceptual grasp of these factors is critical for experimental design and process optimization.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials with screw caps, add a known volume of the desired solvent (e.g., 5 mL).

-

Add an excess amount of tert-butyl 4-hydroxypiperidine-1-carboxylate to each vial. The excess solid is crucial to ensure that the solution reaches saturation.

-